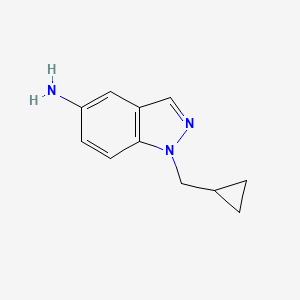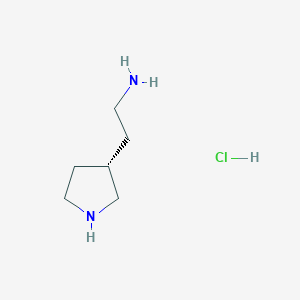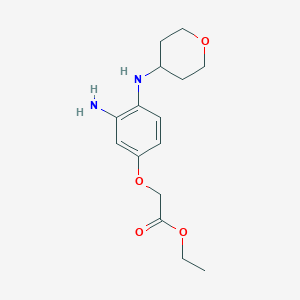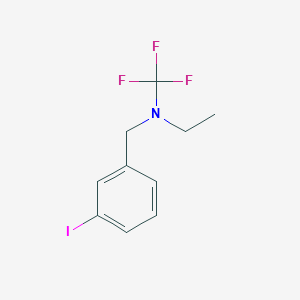![molecular formula C14H14N4O2S B13974212 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrido[2,3-d]pyrimidine core, and a methylsulfinyl substituent. It has garnered interest due to its potential as a kinase inhibitor, particularly in cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps. One common method starts with the oxidation of a methylthio group to a methylsulfinyl group using m-chloroperbenzoic acid (m-CPBA). This is followed by nucleophilic substitution reactions to introduce the cyclopentyl group and other substituents . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group using oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium hydride (NaH) for deprotonation, and various alkyl halides for substitution reactions. The reactions are typically carried out in solvents like DMF at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
科学研究应用
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
The mechanism of action of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . By inhibiting these kinases, the compound can induce apoptosis in tumor cells and disrupt cell cycle progression . This makes it a promising candidate for cancer therapy.
相似化合物的比较
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is structurally similar and also exhibits kinase inhibitory activity.
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H): Another related compound with potential biological activity.
Uniqueness
What sets 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple kinases makes it a versatile tool for research and potential therapeutic applications .
属性
分子式 |
C14H14N4O2S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC 名称 |
8-cyclopentyl-2-methylsulfinyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H14N4O2S/c1-21(20)14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
InChI 键 |
YXIXMOSBXGFPRA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)

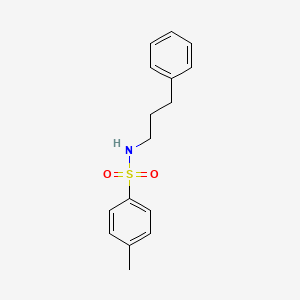
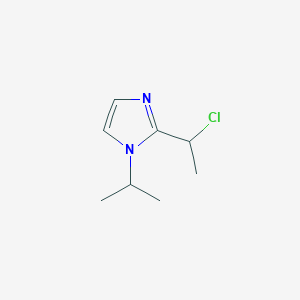
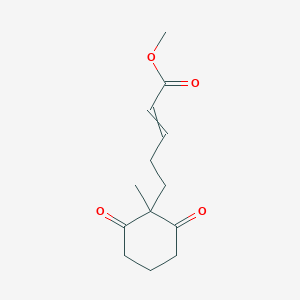

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
